molecular formula C12H14F3NO2 B5757352 4-[4-(trifluoromethoxy)benzyl]morpholine

4-[4-(trifluoromethoxy)benzyl]morpholine

Cat. No. B5757352
M. Wt: 261.24 g/mol
InChI Key: RXHOXDIFTNENCE-UHFFFAOYSA-N
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Description

4-[4-(trifluoromethoxy)benzyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.28 g/mol. This compound is commonly used in the field of medicinal chemistry, where it is used as a precursor for the synthesis of various drugs.

Scientific Research Applications

  • Synthesis and Physicochemical Properties : A related compound, 4-benzyl-4-methylmorpholinium salts, including those with morpholinium ionic liquids, have been synthesized. Their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability were determined, highlighting the compound's potential in various chemical applications (Pernak et al., 2011).

  • Biological Activity in Cancer Research : Another related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was synthesized and found to have significant inhibition on the proliferation of cancer cell lines, suggesting its potential in cancer research (Lu et al., 2017).

  • Theoretical and Spectroscopic Studies : Research on 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, a related compound, was conducted. The study involved synthesis, IR, NMR spectral data, and theoretical analysis, indicating the compound's relevance in chemical and spectroscopic studies (Kotan & Yüksek, 2016).

  • Synthetic Potential and Stereochemistry : The synthesis of 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane was investigated, demonstrating the synthetic potential and stereochemistry of related morpholine compounds (Katritzky et al., 1994).

  • Hypocholesterolemic and Hypolipidemic Activity : Morpholine derivatives were studied for their antioxidant and hypocholesterolemic activities. This study suggests potential medicinal applications for morpholine compounds (Chrysselis et al., 2000).

  • Synthesis and Molecular Interactions : Research on the synthesis and crystal structures of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives, including morpholinomethyl variants, reveals insights into molecular interactions and potential pharmaceutical applications (Kaynak et al., 2013).

  • Molecular Structures and Reactivities in Polymer Synthesis : The study of 1,3-diphthalimidobenzene derivatives with morpholin-4-yl substituents informs the synthesis of heterocyclic polymers, demonstrating the utility of these compounds in polymer chemistry (Kovalevsky et al., 1998).

properties

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-10(2-4-11)9-16-5-7-17-8-6-16/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHOXDIFTNENCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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